(4-Ethynylphenyl)(trifluoromethyl)sulfane

Description

Chemical Identification and Nomenclature

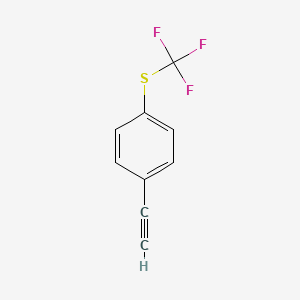

(4-Ethynylphenyl)(trifluoromethyl)sulfane is a fluorinated aromatic compound characterized by a benzene ring substituted with both a trifluoromethylthio (-SCF₃) group and an ethynyl (-C≡CH) group at the para positions. Its systematic IUPAC name is 1-ethynyl-4-[(trifluoromethyl)sulfanyl]benzene , with the CAS registry number 1565297-11-1 . The molecular formula C₉H₅F₃S reflects its composition, featuring a sulfur atom bridging the trifluoromethyl and aryl groups.

Key identifiers include:

| Property | Value |

|---|---|

| SMILES Notation | C#CC₁=CC=C(C=C₁)SC(F)(F)F |

| Molecular Weight | 218.20 g/mol |

| Synonyms | 4-Ethynylphenyl trifluoromethyl sulfide; 1-ethynyl-4-(trifluoromethylsulfanyl)benzene |

The ethynyl group introduces sp-hybridized carbon atoms, enabling π-conjugation with the aromatic ring, while the -SCF₃ group contributes strong electron-withdrawing effects.

Historical Context of Trifluoromethylsulfanyl Compounds

Trifluoromethylsulfanyl (SCF₃) compounds emerged as critical motifs in medicinal chemistry during the late 20th century. Early work by Yagupolskii in the 1980s established electrophilic trifluoromethylthiolation using diarylsulfonium salts. The development of bench-stable reagents like N-trifluoromethylthiosaccharin (4 ) by Shen’s group enabled direct C–H functionalization of arenes, while Ruppert and Prakash’s TMSCF₃ (trifluoromethyltrimethylsilane) facilitated nucleophilic pathways. These advances laid the groundwork for synthesizing complex SCF₃-bearing aromatics like this compound, which combines modularity for cross-coupling reactions with the stability imparted by fluorine.

Significance in Organosulfur Chemistry

The -SCF₃ group exhibits unique reactivity due to its dual electronic effects :

- Electron-withdrawing nature (σₚ = 0.50) polarizes C–S bonds, enhancing susceptibility to nucleophilic substitution.

- Lipophilicity (π = 1.44) improves membrane permeability, making SCF₃ derivatives valuable in drug design.

In this compound, the ethynyl group amplifies conjugation, stabilizing transition states in metal-catalyzed couplings (e.g., Sonogashira reactions). The compound’s sulfur center also participates in radical-mediated pathways, as demonstrated in iron(III)-catalyzed trifluoromethylthiolation reactions. Such versatility positions it as a precursor for synthesizing bioactive molecules, though its applications remain exploratory.

Position Among Related Trifluoromethylated Aromatic Compounds

This compound belongs to a family of trifluoromethylated aromatics with distinct substituent effects:

The ethynyl group distinguishes this compound by enabling click chemistry and conjugation-driven electronic modulation , unlike halide- or alkoxy-substituted analogs. Its synthesis typically involves Pd-catalyzed coupling of 4-iodophenyl trifluoromethyl sulfide with terminal alkynes, though newer methods employ iron(III)/diphenyl selenide systems for direct C–H activation.

Properties

IUPAC Name |

1-ethynyl-4-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3S/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIFECXLDJOYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Example (Adapted from General Procedure B)

- Reagents:

- Terminal alkyne (e.g., 4-ethynylphenyl derivative)

- Trifluoromethylthiolating reagent such as trifluoromethylthioimidazolium salts (TFTI)

- Solvent: Perfluorotoluene (PFTB) or similar fluorinated solvents

- Conditions:

- Reaction under air atmosphere

- Temperature: Approximately 70°C

- Duration: Multiple additions of TFTI at 24-hour intervals to drive the reaction to completion

- Work-up:

- Concentration under reduced pressure

- Purification by flash column chromatography

- Yield:

This method allows the efficient introduction of the –SCF3 group onto the ethynyl-substituted phenyl ring, resulting in this compound as a colorless oil or solid depending on the exact conditions and substituents.

Photochemical Synthesis via Arylazo Sulfones

An innovative metal-free and photocatalyst-free approach uses arylazo sulfones as precursors to aryl radicals, which then react with trifluoromethylthiolating agents to form Ar–SCF3 bonds.

Key Features:

- Starting materials:

- Arylazo sulfones bearing the ethynylphenyl moiety

- S-(trifluoromethyl) arylsulfonothioates as trifluoromethylthiolating agents

- Reaction conditions:

- Visible-light irradiation (blue LED, ~21 W)

- Solvent: 1,2-dichloroethane (DCE) preferred for best yields

- Reaction time: 12–36 hours

- Mechanism:

- Visible light induces cleavage of the N–S bond in arylazo sulfones, releasing aryl radicals

- These radicals react with the trifluoromethylthiolating agent to form the Ar–SCF3 bond

- Optimization:

- Increasing the equivalents of trifluoromethylthiolating agent from 2 to 4 improves yields significantly (up to 75%)

- Concentration and solvent choice critically affect product formation and side reactions

- Advantages:

- Avoids the use of metal catalysts and sensitive diazonium salts

- Good tolerance to various substituents on the aromatic ring, including electron-donating and withdrawing groups

- Limitations:

Comparative Data Table of Key Preparation Methods

| Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Terminal Alkyne Trifluoromethylthiolation (GP B) | Terminal alkyne, TFTI, PFTB, 70°C, air atmosphere, flash chromatography | Up to 99% | High yield, straightforward setup | Requires multiple reagent additions |

| Photochemical Arylazo Sulfone Method | Arylazo sulfone, S-(trifluoromethyl) arylsulfonothioate, blue LED, DCE | 21–75% | Metal-free, mild conditions | Longer reaction times, side products possible |

| Metal-Catalyzed Methods (Literature) | Cu, Ni, Pd, Ag catalysts with aryl halides or diazonium salts | Variable | Often high yields, broad substrate scope | Use of metals, sensitive reagents |

Detailed Research Findings and Notes

The trifluoromethylthiolation of terminal alkynes using trifluoromethylthioimidazolium salts is highly efficient, with reaction monitoring by TLC and purification by flash chromatography ensuring high purity products.

Photochemical methods utilizing arylazo sulfones provide a clean and catalyst-free alternative, with visible-light irradiation facilitating radical generation and subsequent trifluoromethylthiolation. Optimization studies reveal that solvent choice and reagent stoichiometry are critical for maximizing yields.

Attempts to synthesize related fluorinated azides and trifluoromethylthiolating agents have shown challenges due to instability and side reactions, highlighting the importance of selecting stable reagents and mild conditions for the synthesis of trifluoromethylthio compounds.

The trifluoromethylthio group significantly affects the lipophilicity and bioavailability of aromatic compounds, underscoring the synthetic importance of efficient preparation methods for compounds like this compound in pharmaceutical research.

Chemical Reactions Analysis

Reaction Mechanism

The trifluoromethylthiolation proceeds via Lewis acid-catalyzed activation of the alkyne, followed by nucleophilic attack by the trifluoromethylthiolate ion. Computational studies suggest that the reaction pathway involves:

-

Activation of the alkyne by the Lewis acid (e.g., TfOH or TFTI).

-

Formation of a trifluoromethylthiolate intermediate.

Key Reaction Parameters

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Temperature | 22°C | 70°C |

| Catalyst | TfOH | TFTI |

| Solvent | CH2Cl2 | PFTB |

| Reaction Time | 6 h | 24–48 h |

| Yield | 71% | 99% |

Characterization

The product is characterized as a colorless oil with the following properties:

Catalyst Screening

A comparative study of catalysts for trifluoromethylthiolation revealed:

-

TfOH : Optimal for Markovnikov-type addition, yielding 71% of this compound .

-

Ag(OTf) : Favors 5-exo-dig cyclization but results in lower yields (<30%) .

Solvent Effects

Polar solvents (e.g., acetonitrile) reduce acidity of TfOH, leading to poor yields (<10%) . Nonpolar solvents (e.g., dichloromethane) enhance reactivity .

Computational Insights

DFT calculations indicate that the 6-membered cyclization pathway is thermodynamically favored (ΔG = -33 kcal/mol) but kinetically less accessible without catalysts .

Scientific Research Applications

Chemical Synthesis

1.1. Role in Organic Synthesis

The compound has been utilized as a versatile building block in organic synthesis, particularly in the formation of complex molecules. Its trifluoromethyl group enhances the physicochemical properties of the resulting compounds, making them more stable and biologically active. For instance, it can participate in cross-coupling reactions, such as the Sonogashira reaction, which is critical for synthesizing biaryl compounds .

1.2. Trifluoromethylation Reactions

Trifluoromethylation is a powerful tool in synthetic chemistry due to the unique properties imparted by fluorine atoms. The compound can act as a trifluoromethylating agent, facilitating the introduction of trifluoromethyl groups into various substrates. This process can significantly enhance the biological activity and selectivity of pharmaceutical candidates .

Pharmaceutical Applications

2.1. Drug Development

(4-Ethynylphenyl)(trifluoromethyl)sulfane derivatives have shown promise in drug development due to their ability to modulate biological pathways effectively. Their incorporation into drug candidates has been linked to improved efficacy against various diseases, including cancer and infectious diseases . The trifluoromethyl group is known to increase lipophilicity, aiding in better membrane permeability and bioavailability.

2.2. Antiviral and Antibacterial Activity

Research indicates that compounds containing the trifluoromethylsulfane moiety exhibit significant antiviral and antibacterial properties. They have been explored for their potential use in treating viral infections and bacterial resistance, showcasing a broad spectrum of biological activities .

Agrochemical Applications

3.1. Herbicides and Pesticides

The incorporation of this compound into agrochemical formulations has led to the development of novel herbicides and pesticides with enhanced effectiveness against pests and weeds. The unique properties of the trifluoromethyl group contribute to increased stability and reduced environmental impact compared to traditional agrochemicals .

3.2. Crop Protection

This compound's derivatives are being investigated for their roles in crop protection strategies, particularly against resistant pest strains. The ability to modify existing agrochemical structures with this compound opens pathways for creating more effective solutions for modern agriculture .

Case Studies

Mechanism of Action

The mechanism of action of (4-Ethynylphenyl)(trifluoromethyl)sulfane involves its ability to form electron donor–acceptor (EDA) complexes with other molecules. This property is particularly useful in visible-light-promoted S-trifluoromethylation reactions. The trifluoromethyl group deactivates the aromatic ring, affecting the reactivity of the ethynylphenyl moiety and enabling selective reactions.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic nature of substituents significantly influences reactivity and physicochemical properties. Key comparisons include:

Key Insights :

Physicochemical Properties

Data from structurally related compounds ():

Key Insights :

- Ethynyl groups may reduce solubility in aqueous media compared to methoxy or methylthio substituents.

Biological Activity

(4-Ethynylphenyl)(trifluoromethyl)sulfane is a compound of growing interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which may influence their interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H7F3S

- Molecular Weight : 232.22 g/mol

The presence of the ethynyl and trifluoromethyl groups contributes to the compound's distinctive chemical properties, which may affect its biological interactions.

Research indicates that compounds with trifluoromethyl groups can engage in various interactions with biological macromolecules. The electron-withdrawing nature of the trifluoromethyl group enhances hydrogen bonding and pi-stacking interactions with proteins, potentially increasing binding affinity to target enzymes or receptors.

Key Interactions:

- Hydrogen Bonding : The trifluoromethyl group may form hydrogen bonds with amino acid residues in target proteins.

- Pi-Pi Stacking : The ethynyl group can participate in pi-pi stacking interactions, enhancing stability in protein-ligand complexes.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives were tested against various bacterial strains, showing promising results comparable to standard antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 50 µg/mL |

| 2 | Escherichia coli | 100 µg/mL |

| 3 | Pseudomonas aeruginosa | 200 µg/mL |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) revealed moderate cytotoxic effects. The IC50 values for these cell lines were determined to be:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| Hek293 | 30 |

This indicates potential for further exploration in cancer therapeutics, though further studies are necessary to elucidate the underlying mechanisms.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated a series of trifluoromethyl-containing compounds against clinical isolates of Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, suggesting a mechanism involving disruption of bacterial cell membrane integrity. -

Case Study on Cytotoxicity :

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed that treatment with this compound led to increased apoptosis in MCF-7 cells, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (4-ethynylphenyl)(trifluoromethyl)sulfane, and how do reaction conditions influence yield?

- Methodology : Transition-metal-free protocols using hypervalent iodine(III) reagents (e.g., TFTI) in fluorinated alcohols (e.g., HFIP) are effective for trifluoromethylthiolation of terminal alkynes. For example, coupling 4-ethynylphenyl derivatives with trifluoromethylthio sources under basic conditions (KOtBu/DMSO) yields the target compound . Purification via silica gel chromatography with hexane/ethyl acetate gradients is typical, achieving yields >70% .

- Key Variables : Base strength (KOtBu vs. NaH), solvent polarity, and temperature critically impact reaction efficiency. Substituents on the aryl halide (e.g., electron-withdrawing groups) enhance electrophilicity, improving coupling rates .

Q. How can structural confirmation of this compound be achieved?

- Analytical Workflow :

- 1H/13C/19F NMR : Characteristic signals include:

- 1H NMR : Ethynyl proton at δ ~3.1–3.3 ppm (singlet); aromatic protons at δ 7.3–7.6 ppm (doublets for para-substitution) .

- 19F NMR : Trifluoromethyl group at δ -43.6 ppm (singlet) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 256.02 for C9H5F3S) .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The ethynyl group acts as a directing moiety in Sonogashira couplings, enabling regioselective bond formation. However, its electron-deficient nature (due to the trifluoromethylsulfane group) may reduce catalytic turnover. Copper(I) iodide/palladium(0) systems mitigate this by stabilizing intermediates, as shown in syntheses of analogous NBD derivatives (40–50% yields) .

- Contradictions : Some studies report lower yields (<50%) with bulky aryl partners, suggesting steric hindrance at the ethynyl carbon . Control experiments with substituted alkynes (e.g., methyl vs. tert-butyl) are recommended to isolate electronic/steric contributions .

Q. What strategies resolve contradictions in reported purity data for sulfane derivatives?

- Case Analysis : In , purity ranges from 63% (4-methoxyphenyl) to 86% (4-fluorophenyl) for analogous compounds. This discrepancy arises from:

- Substituent Effects : Electron-withdrawing groups (e.g., -F) improve crystallinity, aiding purification .

- Purification Limits : Silica gel chromatography may fail to separate nonpolar byproducts (e.g., disulfides). Alternative methods like preparative HPLC or recrystallization in hexane/CH2Cl2 mixtures enhance purity .

Q. How can sulfane sulfur’s redox activity be leveraged for biological sensing applications?

- Biological Relevance : Sulfane sulfur (S0) modifies cysteine residues in MarR family proteins, regulating bacterial stress responses . Fluorescent probes (e.g., naphthalimide derivatives) detect intracellular sulfane sulfur via thiol-disulfide exchange, with excitation/emission at 365/450 nm .

- Experimental Design : Incubate this compound with E. coli lysates and track fluorescence quenching. Control with ROS scavengers (e.g., NAC) isolates sulfane-specific signals .

Methodological Challenges & Solutions

Q. What precautions are necessary for handling this compound due to its instability?

- Storage : Store under argon at -20°C to prevent oxidation. The ethynyl group is prone to hydration in humid conditions, forming ketone byproducts .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive steps. Monitor decomposition via 19F NMR (loss of -SCF3 signal at δ -43.6 ppm) .

Q. How can oxidation to sulfones be optimized for mechanistic studies?

- Protocol : Treat the sulfane with m-chloroperbenzoic acid (m-CPBA, 2.0 equiv) in CH2Cl2 at 0°C. Monitor conversion by TLC (Rf decreases from 0.5 to 0.3). Sulfone formation is confirmed by 19F NMR (shift to δ -44.2 ppm) and IR (S=O stretch at 1150 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.